6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
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Overview
Description
6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazoline moiety, a piperazine ring, and a pyrimidine core, making it a versatile candidate for various chemical reactions and biological activities.
Mechanism of Action
Target of Action
Similar compounds such as piperaquine and ciprofloxacin target the dna gyrase and topoisomerase iv, key enzymes for dna replication . These enzymes are crucial for bacterial growth and replication, making them ideal targets for antibacterial agents .
Mode of Action
It is suggested that similar compounds inhibit the haem detoxification pathway, which is crucial for the survival of certain parasites . This inhibition is expected to be similar to that of Chloroquine .
Biochemical Pathways
Similar compounds have been shown to inhibit the haem detoxification pathway in parasites . This pathway is crucial for the survival of the parasite, as it allows the parasite to detoxify the haem produced during haemoglobin digestion .
Pharmacokinetics
Similar compounds such as piperaquine are slowly absorbed and exhibit multiple peaks in their plasma concentration curve, suggestive of enterohepatic recycling occurring alongside the absorption process .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.
Coupling Reactions: The quinazoline and piperazine intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Pyrimidine Core Formation: The final step involves the formation of the pyrimidine core through a condensation reaction with N,N-dimethylformamide dimethyl acetal.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the quinazoline moiety using reducing agents such as sodium borohydride.
Substitution: The fluorine atom in the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperazine ring may yield N-oxide derivatives, while reduction of the quinazoline moiety can produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Studies have shown that modifications to the quinazoline and piperazine moieties can enhance biological activity, making it a valuable scaffold for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(7-chloroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
- 6-[4-(7-bromoquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
- 6-[4-(7-methylquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Uniqueness
Compared to its analogs, 6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s electronic properties, enhancing its biological activity and stability. This makes it a more potent candidate for various applications, particularly in drug development.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7/c1-24(2)16-10-17(22-12-21-16)25-5-7-26(8-6-25)18-14-4-3-13(19)9-15(14)20-11-23-18/h3-4,9-12H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZRNVUMUYZRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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